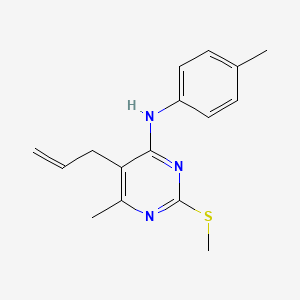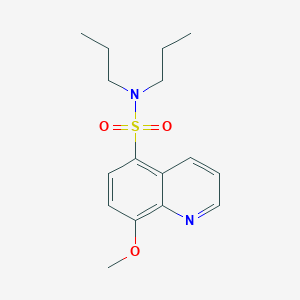
2-(2,4-dichlorophenoxy)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is an organic compound and a widely used herbicide. It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
The synthesis of 2,4-D was reported by R. Pokorny in 1941. It is prepared from 2,4-dichlorophenol and chloroacetic acid . A method for the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides has been reported . . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Chemical Reactions Analysis
The volatilities of 2,4-D were reduced more than 3-fold compared with those of pure herbicides . A simple, fast, and effective salt-assisted liquid-liquid extraction (SALLE) technique coupled with high-performance liquid chromatography (HPLC) was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water .Physical And Chemical Properties Analysis
2,4-D is a white to yellow powder with a melting point of 140.5 °C and a boiling point of 160 °C. It is soluble in water at 900 mg/L .科学的研究の応用
Global Trends and Gaps in Toxicity Studies
A scientometric review analyzed global trends and gaps in studies about the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting its widespread use in agriculture and the rapid advancement in research on its toxicology and mutagenicity. This review emphasizes the focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species impact, and molecular imprinting, suggesting future research directions in molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Electrooxidation Studies
Research on the electrooxidation of 2,4-dichlorophenol at a glassy carbon electrode proposes a dual mechanism for its breakdown, which could inform the development of remediation technologies for environments contaminated with chlorophenols (Ureta-Zañartu et al., 2002).
Dioxin Impurities in Agrochemical Formulations
A study on the profile and amount of dioxin impurities in historical Japanese agrochemical formulations, including 2,4-D, revealed high concentrations of polychlorinated dibenzodioxins and dibenzofurans in certain herbicides, highlighting the environmental and health risks associated with their use (Masunaga, Takasuga, & Nakanishi, 2001).
Allosteric Modifiers of Hemoglobin
A medicinal chemistry study designed and tested novel compounds related to 2-(aryloxy)-2-methylpropionic acids for their potential to modulate the oxygen affinity of hemoglobin, suggesting therapeutic applications in conditions requiring enhanced oxygen delivery (Randad, Mahran, Mehanna, & Abraham, 1991).
Bacterial Endophyte-Enhanced Phytoremediation
Research into the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid-contaminated substrates demonstrated that inoculated plants could remove the herbicide more effectively from soil without accumulating toxic residues, offering a promising approach to mitigate environmental contamination (Germaine et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7(2)14-11(15)6-16-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZNKICGQZGRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(propan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)
![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)
![4-[(2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5562689.png)
![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

![5-isobutyl-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5562723.png)

![2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5562738.png)
![(3R*,4S*)-3,4-dimethyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5562742.png)
![9-ethoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5562748.png)